6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamitrinib-triphenylphosphonium (Gamitrinib TPP) is a synthetic small-molecule inhibitor of heat shock protein 90 (HSP90) that specifically targets the mitochondria. It is derived from the HSP90 inhibitor 17-(allylamino)-17-demethoxygeldanamycin (17-AAG) and contains a benzoquinone ansamycin backbone, a linker region on the C17 position, and a mitochondrial targeting moiety . Gamitrinib TPP has shown significant anti-cancer activity due to its ability to disrupt mitochondrial function in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamitrinib TPP is synthesized through a series of chemical reactions starting from 17-(allylamino)-17-demethoxygeldanamycin (17-AAG). The synthesis involves the modification of the C17 position with a linker region and the addition of a mitochondrial targeting moiety . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for Gamitrinib TPP are not widely documented. it is likely that the synthesis follows similar routes as described in laboratory settings, with optimization for large-scale production. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Gamitrinib TPP undergoes various chemical reactions, including:
Oxidation: Gamitrinib TPP can undergo oxidation reactions, particularly at the benzoquinone ansamycin backbone.
Reduction: Reduction reactions can occur at the quinone moiety, converting it to a hydroquinone.
Substitution: Substitution reactions can take place at the linker region or the mitochondrial targeting moiety.
Common Reagents and Conditions
Common reagents used in the reactions involving Gamitrinib TPP include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide, ethanol) . The reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of Gamitrinib TPP depend on the specific reaction conditions. For example, oxidation of the benzoquinone ansamycin backbone can lead to the formation of quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Gamitrinib TPP has a wide range of scientific research applications, including:
Cancer Research: Gamitrinib TPP has shown potent anti-cancer activity in preclinical models of various cancers, including prostate cancer, melanoma, lung cancer, colon cancer, breast cancer, and glioblastoma .
Neurodegenerative Diseases: Research has indicated that Gamitrinib TPP can induce mitophagy, a process that removes damaged mitochondria, which is relevant for neurodegenerative diseases like Parkinson’s disease.
Mitochondrial Biology: Gamitrinib TPP is used to study mitochondrial function and the role of HSP90 in maintaining mitochondrial homeostasis.
Mechanism of Action
Gamitrinib TPP exerts its effects by specifically targeting the mitochondrial HSP90 chaperone network. It acts as an ATPase antagonist, inhibiting the activity of HSP90 within the mitochondria . This disruption leads to the accumulation of misfolded proteins, loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately resulting in apoptosis . The compound’s “mitochondriotoxic” mechanism of action is unique compared to other HSP90 inhibitors that do not target mitochondria .
Comparison with Similar Compounds
Similar Compounds
17-(allylamino)-17-demethoxygeldanamycin (17-AAG): The parent compound of Gamitrinib TPP, which also inhibits HSP90 but lacks mitochondrial targeting.
Shepherdin: Another HSP90 inhibitor with anti-cancer activity, but with different targeting properties.
HSP70 Inhibitors: Compounds that inhibit HSP70, another heat shock protein, and have shown mitochondrial toxicity and anti-cancer activity.
Uniqueness of Gamitrinib TPP
Gamitrinib TPP is unique due to its specific targeting of mitochondrial HSP90, leading to selective toxicity in cancer cells while sparing normal cells . This mitochondrial targeting enhances its anti-cancer efficacy and reduces potential side effects compared to non-targeted HSP90 inhibitors .
Properties
Molecular Formula |
C52H65N3O8P+ |
---|---|
Molecular Weight |
891.1 g/mol |
IUPAC Name |
6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium |
InChI |
InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20+,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1 |
InChI Key |
OAUJLFPWRFHSNE-QOTBBMECSA-O |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.